molecular formula C8H11N B13823218 N,3-Dimethylaniline-d3

N,3-Dimethylaniline-d3

Cat. No.: B13823218
M. Wt: 124.20 g/mol
InChI Key: FBGJJTQNZVNEQU-XUXPIVENSA-N
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Description

N,3-Dimethylaniline-d3 is a deuterated derivative of N,3-dimethylaniline, an organic compound that features a dimethylamino group attached to a phenyl ring. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific research applications, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-Dimethylaniline-d3 can be synthesized through the alkylation of aniline with deuterated methanol in the presence of an acid catalyst. The reaction involves the following steps:

Industrial Production Methods

In industrial settings, N,3-dimethylaniline is typically produced using a liquid-phase or gas-phase method. Methanol is commonly used as the N-alkylation reagent to reduce costs and increase yield .

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethylaniline-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,3-Dimethylaniline-d3 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N,3-Dimethylaniline-d3 involves its interaction with various molecular targets and pathways. It can undergo oxidative N-dealkylation, where the dimethylamino group is oxidized to form N-methylformanilide. This reaction is catalyzed by non-heme manganese complexes, which facilitate the electron transfer between the amine and the oxidizing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-Dimethylaniline-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows researchers to track the compound in various biochemical processes and gain insights into its metabolic pathways .

Properties

Molecular Formula

C8H11N

Molecular Weight

124.20 g/mol

IUPAC Name

N,2,4-trideuterio-N,3-dimethylaniline

InChI

InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3/i4D,6D/hD

InChI Key

FBGJJTQNZVNEQU-XUXPIVENSA-N

Isomeric SMILES

[2H]C1=CC=C(C(=C1C)[2H])N([2H])C

Canonical SMILES

CC1=CC(=CC=C1)NC

Origin of Product

United States

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